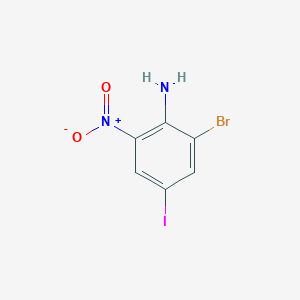

2-Bromo-4-iodo-6-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrIN2O2 |

|---|---|

Molecular Weight |

342.92 g/mol |

IUPAC Name |

2-bromo-4-iodo-6-nitroaniline |

InChI |

InChI=1S/C6H4BrIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 |

InChI Key |

CCWHFGPCNWHKRN-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)I |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-iodo-6-nitroaniline (CAS 873980-29-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-iodo-6-nitroaniline, a polysubstituted aniline derivative. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes known information with expert analysis of structurally related compounds to offer valuable insights for its application in research and development.

Molecular and Physicochemical Profile

This compound possesses a unique substitution pattern on the aniline core, which is anticipated to impart specific reactivity and properties. The presence of electron-withdrawing nitro and halo groups significantly influences the electron density of the aromatic ring and the basicity of the amino group.

| Property | Value | Source |

| CAS Number | 873980-29-1 | |

| Molecular Formula | C₆H₄BrIN₂O₂ | [1] |

| Molecular Weight | 342.92 g/mol | [1] |

| Predicted Appearance | Yellow to orange crystalline solid | Inferred from related nitroanilines. |

| Predicted Melting Point | Not available. Expected to be a high-melting solid. | |

| Predicted Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like ethanol, acetone, and acetic acid. | Inferred from related halo-nitroanilines. |

Proposed Synthetic Pathway

While a specific synthesis for this compound is not documented in the literature, a plausible multi-step synthetic route can be devised starting from a commercially available precursor, 4-nitroaniline. The proposed pathway involves sequential halogenation, taking into account the directing effects of the substituents.

Step-by-Step Protocol:

-

Bromination of 4-Nitroaniline: The synthesis would commence with the bromination of 4-nitroaniline. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a deactivating meta-director. The position ortho to the amino group and meta to the nitro group is favored. A common method for this transformation is the reaction of 4-nitroaniline with a brominating agent in a suitable solvent.[2]

-

Iodination of 2-Bromo-4-nitroaniline: The resulting 2-bromo-4-nitroaniline would then be subjected to iodination. The introduction of the iodine atom at the 6-position (ortho to the amino group) would be the next step. This would likely require a more reactive iodinating agent due to the deactivating effect of the existing substituents.

Sources

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to the Chemical Structure of 2-Bromo-4-iodo-6-nitroaniline

This guide provides a comprehensive technical overview of this compound, a polysubstituted aromatic amine. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's structural characteristics, a proposed synthetic pathway based on established chemical principles, predicted spectroscopic data for its unequivocal identification, and its anticipated chemical reactivity. Given the specificity of this substitution pattern, this guide synthesizes data from related compounds to provide a robust scientific profile.

This compound is a halogenated nitroaniline featuring a complex substitution pattern on the benzene ring. The strategic placement of bromo, iodo, and nitro groups, in addition to the foundational amino group, imparts a unique electronic and steric environment. This configuration is anticipated to significantly influence its reactivity, making it a potentially valuable, albeit specialized, intermediate in synthetic chemistry. The core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 873980-29-1 | [1][2][3][4] |

| Molecular Formula | C₆H₄BrIN₂O₂ | [2][3] |

| Molecular Weight | 342.92 g/mol | [2][3] |

| Canonical SMILES | C1=C(C=C(C(=C1[O-])N)I)Br | - |

Proposed Synthesis: A Mechanistic Perspective

A logical synthetic strategy would commence with a less complex starting material, such as 4-iodoaniline, and sequentially introduce the bromo and nitro groups. The high reactivity of the aniline ring necessitates the use of a protecting group for the amine to control the substitution reactions and prevent unwanted side products.

Step-by-Step Proposed Synthetic Protocol:

-

Protection of the Amino Group: 4-iodoaniline is reacted with acetic anhydride to form N-(4-iodophenyl)acetamide. This is a critical step; the acetamido group is less activating than the amino group, which moderates the reactivity of the aromatic ring and allows for more controlled subsequent substitutions.

-

Bromination: The protected intermediate, N-(4-iodophenyl)acetamide, undergoes electrophilic bromination. The acetamido group directs the incoming electrophile (Br+) to the ortho position, yielding N-(2-bromo-4-iodophenyl)acetamide. The steric hindrance from the acetamido group and the iodine atom favors substitution at the less hindered C2 position.

-

Nitration: The subsequent nitration is directed by the substituents on the ring. The acetamido group is an ortho-, para-director, while the bromo and iodo substituents are also ortho-, para-directing. The position ortho to the acetamido group and meta to the halogens (C6) is the most activated site for nitration, leading to the formation of N-(2-bromo-4-iodo-6-nitrophenyl)acetamide.

-

Deprotection: The final step involves the acid- or base-catalyzed hydrolysis of the acetamido group to reveal the primary amine, yielding the target molecule, this compound.

Logical Workflow for Proposed Synthesis

Sources

- 1. 2-broMo-4-iodo-6-nitro-aniline | 873980-29-1 [chemicalbook.com]

- 2. 2-broMo-4-iodo-6-nitro-aniline | CAS#:873980-29-1 | Chemsrc [chemsrc.com]

- 3. Manufacturer - Quality phenylamine,2-broMo-4-iodo-6-nitro-aniline,61452-85-5| UIV Chem [riyngroup.com]

- 4. 2-Bromo-4-iodo-6-nitro-phenylamine (1 x 5 g) | Reagentia [reagentia.eu]

2-Bromo-4-iodo-6-nitroaniline molecular weight and formula

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-4-iodo-6-nitroaniline

Executive Summary this compound (CAS: 873980-29-1) is a highly functionalized aromatic building block characterized by its unique "push-pull" electronic structure and orthogonal halogen reactivity.[1][2][3] This compound serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly benzimidazoles and quinoxalines. Its utility lies in the distinct bond dissociation energies of the C–I and C–Br bonds, enabling chemoselective palladium-catalyzed cross-coupling reactions. This guide provides a definitive technical analysis of its properties, synthesis, and reactivity profiles.

Part 1: Identity & Physicochemical Properties[4]

The molecular architecture of this compound is defined by a central benzene ring substituted with an electron-donating amino group (

Core Data Table

| Property | Value | Notes |

| Chemical Name | This compound | IUPAC nomenclature |

| CAS Number | 873980-29-1 | Validated identifier |

| Molecular Formula | ||

| Molecular Weight | 342.92 g/mol | Based on standard atomic weights |

| Exact Mass | 341.8484 Da | For HRMS calibration |

| Appearance | Yellow to Orange Crystalline Solid | Typical of nitroanilines due to |

| Solubility | DMSO, DMF, hot Acetic Acid | Insoluble in water; limited solubility in DCM |

| pKa (Conjugate Acid) | ~ -1.0 to 0.5 | Estimated; weakly basic due to strong EWGs |

Structural Analysis

-

Electronic Effects: The amino group acts as a strong resonance donor (+M), while the nitro group (-M, -I) and halogens (-I) withdraw electron density. The para-iodine and ortho-bromine atoms are electronically deactivated relative to simple halides but activated for oxidative addition compared to the electron-rich aniline core.

-

Steric Environment: The 2-bromo and 6-nitro groups flank the primary amine, creating a steric pocket that may require elevated temperatures for amide coupling or condensation reactions involving the nitrogen.

Part 2: Synthetic Pathways & Methodology[6][7]

The synthesis of this compound relies on the principles of Electrophilic Aromatic Substitution (EAS) . The most robust route utilizes the strong ortho/para directing power of the amino group to direct halogenation to the final open ortho position.

Recommended Route: Bromination of 4-Iodo-2-nitroaniline

This pathway is preferred over iodination of 2-bromo-6-nitroaniline because the C–I bond is more labile; introducing the robust bromine atom last prevents deiodination side reactions.

Reaction Logic:

-

Substrate: 4-Iodo-2-nitroaniline (Amino group activates positions 2, 4, 6).

-

Occupancy: Position 2 (Nitro), Position 4 (Iodine).[4]

-

Target: Position 6 (Vacant, highly activated).

-

Reagent: Bromine (

) in Acetic Acid (

Step-by-Step Protocol:

-

Dissolution: Dissolve 10.0 mmol of 4-iodo-2-nitroaniline in 50 mL of glacial acetic acid. Heat to 40°C to ensure complete solubility.

-

Addition: Add 10.5 mmol (1.05 eq) of bromine dropwise over 20 minutes. Maintain temperature between 40–50°C. Caution: Exothermic.

-

Digestion: Stir the mixture at 50°C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1); the starting material (higher

) should disappear. -

Quench: Pour the reaction mixture into 200 mL of ice-cold water containing 1% sodium thiosulfate (to quench excess bromine).

-

Isolation: Filter the resulting yellow precipitate. Wash with cold water (

mL) and cold ethanol ( -

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Part 3: Reactivity & Applications[4][6]

The defining feature of this compound is its Orthogonal Halogen Reactivity . The Bond Dissociation Energy (BDE) of C–I (~65 kcal/mol) is significantly lower than that of C–Br (~81 kcal/mol). This allows chemists to perform sequential cross-coupling reactions without protecting groups.

Chemoselective Coupling Workflow

-

Site A (C-4 Iodine): Reacts first under mild Suzuki or Sonogashira conditions (Pd(0), RT to 60°C).

-

Site B (C-2 Bromine): Reacts second under forcing conditions (Pd(0), Ligand, >80°C) or remains intact for other transformations.

-

Site C (Nitro/Amine): The nitro group can be reduced (Fe/AcOH or

/Pd-C) to a diamine, enabling cyclization to benzimidazoles.

Experimental Insight:

When performing the first coupling at the iodine, use a deficit of the boronic acid (0.95 eq) and a mild base (

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these reference parameters.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (DMSO-d6) | Aromatic protons (C3-H and C5-H). Typically appear as a singlet or tight doublet due to meta-coupling ( | |

| 1H NMR (DMSO-d6) | ||

| 13C NMR | 6 Distinct Signals | C-NH2 (deshielded), C-NO2, C-I, C-Br, and 2 CH aromatic carbons. |

| IR Spectroscopy | 3400, 3300 | N-H stretching (Asymmetric/Symmetric). |

| IR Spectroscopy | 1530, 1350 | N-O stretching (Asymmetric/Symmetric) of Nitro group. |

| Mass Spectrometry | Characteristic 1:1 isotopic ratio for Bromine ( |

Part 5: Safety & Handling

-

Hazards: As a halogenated nitroaniline, this compound is potentially toxic if inhaled or absorbed through the skin. Nitroanilines are known methemoglobin-forming agents.

-

Storage: Store in amber vials at 2–8°C. Light sensitive (iodine-carbon bonds can undergo homolysis under intense UV).

-

Disposal: All halogenated organic waste must be segregated. Do not mix with strong oxidizers.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 873980-29-1. Retrieved from [Link]

- Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.

Sources

- 1. 180624-08-2|4-Bromo-2-iodo-6-nitroaniline|BLD Pharm [bldpharm.com]

- 2. 1312010-01-7,rel-(1R,8S,9r)-Bicyclo[6.1.0]-4-nonen-9-ylmethanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2090498-07-8|4-Bromo-5-iodo-2-nitroaniline|BLD Pharm [bldpharm.com]

- 4. 1817-73-8|2-Bromo-4,6-dinitroaniline|BLD Pharm [bldpharm.com]

Solubility of 2-Bromo-4-iodo-6-nitroaniline in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-4-iodo-6-nitroaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a halogenated nitroaromatic compound of interest in synthetic chemistry and materials science. The solubility of a compound is a critical physicochemical property that dictates its utility in various applications, including reaction kinetics, purification by crystallization, and formulation development.[1][2] This document, intended for researchers, chemists, and drug development professionals, delineates the theoretical principles governing the solubility of this molecule, offers a detailed, field-proven experimental protocol for its quantitative measurement, and discusses the interpretation of the resulting data. By integrating theoretical insights with practical, self-validating methodologies, this guide serves as an essential resource for the effective handling and application of this compound.

Introduction to this compound and its Solubility

This compound is a substituted aniline derivative featuring a combination of electron-withdrawing (nitro) and halogen (bromo, iodo) functional groups. This unique substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities such as azo dyes and specialized organic materials.

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a fundamental parameter that influences its behavior throughout the entire lifecycle of a product, from synthesis to final application.[3][4] For instance, in chemical synthesis, the choice of solvent is dictated by the solubility of the reactants, which in turn affects reaction rates and yields. In purification processes like recrystallization, a solvent system must be identified in which the compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Therefore, a thorough understanding of the solubility profile of this compound in a range of organic solvents is not merely academic but a practical necessity for its efficient utilization.

This guide provides both the theoretical underpinnings and a robust experimental protocol to empower researchers to systematically evaluate the solubility of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be computed or inferred from structurally similar compounds. These properties are crucial for predicting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₆H₄BrIN₂O₂ | PubChem |

| Molecular Weight | 342.92 g/mol | [5] |

| Appearance | Expected to be a yellow or orange solid | Inferred from similar nitroanilines[6][7] |

| Computed XLogP3 | 3.0 | [5] |

The positive XLogP3 value suggests a preference for lipophilic (organic) environments over aqueous media, which is consistent with the expected low water solubility of a poly-halogenated aromatic compound.

The Theoretical Basis of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which, from a thermodynamic perspective, relates to the enthalpy and entropy of mixing.[8] Favorable dissolution occurs when the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute (lattice energy) and solvent-solvent interactions.

Solute-Solvent Interactions

The functional groups on the this compound molecule dictate the types of interactions it can have with solvent molecules:

-

Amino Group (-NH₂): This group can act as a hydrogen bond donor.

-

Nitro Group (-NO₂): The oxygen atoms are strong hydrogen bond acceptors. The entire group is highly polar, contributing to significant dipole-dipole interactions.

-

Aromatic Ring: The π-electron system can engage in π-π stacking interactions with aromatic solvents.

-

Halogen Atoms (Br, I): These atoms contribute to the molecule's polarizability and can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species interacting with a Lewis base.[9][10]

The interplay of these potential interactions determines the compound's affinity for different types of solvents. For instance, polar aprotic solvents like acetone or dimethylformamide (DMF) are expected to be effective due to their ability to engage in strong dipole-dipole interactions and accept hydrogen bonds. Polar protic solvents like alcohols can act as both hydrogen bond donors and acceptors. Nonpolar solvents are less likely to be effective, as they cannot sufficiently solvate the polar functional groups.[11][12]

Caption: Workflow for Gravimetric Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be organized systematically for clear comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | Nonpolar | 1.89 | [Experimental Data] | [Calculated Data] |

| Toluene | Nonpolar (Aromatic) | 2.38 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | Polar Aprotic | 9.08 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | Polar Aprotic | 6.02 | [Experimental Data] | [Calculated Data] |

| Acetone | Polar Aprotic | 21.0 | [Experimental Data] | [Calculated Data] |

| Methanol | Polar Protic | 32.7 | [Experimental Data] | [Calculated Data] |

| Ethanol | Polar Protic | 24.5 | [Experimental Data] | [Calculated Data] |

Interpretation of Results

-

Correlation with Polarity: Analyze the trend between solubility and solvent polarity (represented by the dielectric constant). It is hypothesized that solubility will be highest in moderately to highly polar aprotic solvents that can effectively solvate the polar nitro and amino groups.

-

Role of Hydrogen Bonding: Compare solubility in protic vs. aprotic solvents. High solubility in alcohols would indicate that hydrogen bonding plays a significant role.

-

Anomalies: Any unexpected results should be investigated. For example, high solubility in an aromatic solvent like toluene might suggest that π-π stacking interactions are more significant than initially predicted.

Conclusion

This guide has outlined a comprehensive approach to understanding and quantifying the solubility of this compound in organic solvents. By combining a solid theoretical framework with a detailed and reliable experimental protocol, researchers can generate high-quality, reproducible solubility data. This information is indispensable for the rational design of synthetic routes, the development of effective purification strategies, and the formulation of new materials, thereby accelerating research and development efforts involving this and other similar chemical entities.

References

-

Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]

- University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.

-

PubChem. 2,6-Dibromo-4-nitroaniline. [Link]

-

PubChem. 2-Bromo-4,6-dinitroaniline. [Link]

-

PubChem. 4-Bromo-2-iodo-6-nitroaniline. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Unknown Source.

-

ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]

-

ResearchGate. Solvent influence on intramolecular interactions and aromaticity in meta and para nitroanilines. [Link]

- Unknown Source. Determination of Solubility by Gravimetric Method.

-

PubMed. Halogen interactions in protein-ligand complexes: implications of halogen bonding for rational drug design. [Link]

-

The Pharma Journal. Determination of solubility by gravimetric method: A brief review. [Link]

-

ChemRxiv. Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Chemistry Central Journal. Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]

-

PubMed. Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 4-Bromo-2-iodo-6-nitroaniline | C6H4BrIN2O2 | CID 10688709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. Halogen interactions in protein-ligand complexes: implications of halogen bonding for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-4-iodo-6-nitroaniline as a pharmaceutical intermediate

The following technical guide is structured as a high-level monograph for pharmaceutical researchers. It prioritizes mechanistic insight, reproducible protocols, and strategic application in drug discovery.

Strategic Scaffold for Chemo-Selective Diversification in Kinase Inhibitor Synthesis [1][2]

Part 1: Executive Summary & Strategic Value

In the landscape of "Diversity-Oriented Synthesis" (DOS), 2-Bromo-4-iodo-6-nitroaniline (CAS 873980-29-1) represents a "Linchpin Scaffold."[1] Its value lies not merely in its structure, but in the orthogonal reactivity of its four functional groups.[1]

Unlike symmetric di-haloanilines, this molecule offers a pre-programmed reaction sequence:

-

C4-Iodine: Highly labile; exclusive site for initial Pd-catalyzed cross-coupling at low temperatures.[1]

-

C2-Bromine: Latent electrophile; activates only after the iodine is consumed or under forcing conditions.[1]

-

C6-Nitro: Masked amine; provides a pathway to 1,2-diamines for benzimidazole/quinoxaline cyclization.[1]

-

C1-Amine: Directing group and nucleophile for heterocycle formation.[1]

This guide provides a validated synthesis route and a strategic framework for utilizing this intermediate in the development of MEK, BRAF, and EGFR inhibitors.

Part 2: Chemical Identity & Properties[1][3]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 873980-29-1 |

| Molecular Formula | C₆H₄BrIN₂O₂ |

| Molecular Weight | 342.92 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | 207–210 °C (dec.)[1][3] |

| Solubility | Soluble in DMSO, DMF, warm Acetic Acid; Insoluble in Water |

| pKa (Conjugate Acid) | ~ -0.5 (Estimated due to electron-withdrawing NO₂/Halogens) |

Part 3: Synthesis Protocol (Self-Validating)

Route Selection: The most robust synthesis is the Regioselective Electrophilic Bromination of 4-Iodo-2-nitroaniline .[1]

-

Why this route? The amino group (-NH₂) is a strong ortho/para director.[1][4] The nitro group (-NO₂) is a meta director.[1] In 4-iodo-2-nitroaniline, the para position is blocked by iodine.[1] The C6 position is ortho to the amine and meta to the nitro group, making it the unique, highly activated site for electrophilic attack.[1]

Experimental Workflow

Reagents:

-

N-Bromosuccinimide (NBS) (1.1 eq) OR Bromine (Br₂) (1.05 eq)[1]

-

Glacial Acetic Acid (Solvent)

-

Sodium Bisulfite (Quenching agent)

Step-by-Step Protocol:

-

Dissolution: Charge a 3-neck round-bottom flask with 4-iodo-2-nitroaniline (10.0 g, 37.9 mmol) and Glacial Acetic Acid (100 mL). Stir at room temperature (25°C) until fully dissolved. Note: If solubility is poor, mild heating to 40°C is permissible.[1]

-

Bromination:

-

Option A (NBS - Recommended for precision): Add NBS (7.42 g, 41.7 mmol) portion-wise over 30 minutes. Maintain temperature < 30°C to prevent over-bromination or oxidation.[1]

-

Option B (Br₂ - Scale-up): Add a solution of Bromine (6.35 g, 39.8 mmol) in Acetic Acid (20 mL) dropwise over 1 hour.

-

-

Reaction Monitoring: Stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC. The starting material (Rf ~0.[1]4) should disappear, yielding a slightly less polar product (Rf ~0.5).

-

Quenching: Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. Add Sodium Bisulfite (saturated aq. solution, 20 mL) to neutralize any excess bromine (indicated by the disappearance of orange tint in the supernatant).

-

Isolation: Filter the yellow precipitate via vacuum filtration.

-

Purification: Wash the filter cake with water (3 x 100 mL) to remove acetic acid. Recrystallize from Ethanol/Water (9:1) if purity is <98%.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Yield: Expect 85–92% (11.2–12.1 g).

Figure 1: Synthesis workflow for this compound via regioselective bromination.

Part 4: Pharmaceutical Application (The "Halogen Dance")

The primary utility of this intermediate is the Chemo-Selective Sequential Coupling .[1] The bond dissociation energy difference between C-I (~65 kcal/mol) and C-Br (~81 kcal/mol) allows for temperature-controlled selectivity.[1]

Case Study: Synthesis of Trisubstituted Kinase Inhibitors

Phase 1: The C4-Iodine Coupling (Suzuki-Miyaura I)

-

Conditions: Aryl Boronic Acid (1.0 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃, DME/H₂O, 60°C .

-

Mechanism: Oxidative addition of Pd(0) occurs exclusively at the C-I bond due to the weaker bond strength. The C-Br bond remains intact at 60°C.[1]

-

Outcome: Formation of a 4-aryl-2-bromo-6-nitroaniline.

Phase 2: The C2-Bromine Coupling (Suzuki-Miyaura II)

-

Conditions: Heteroaryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₃PO₄, Dioxane, 100°C .

-

Mechanism: With the iodine gone, the catalyst (under higher thermal energy) inserts into the C-Br bond.[1]

-

Outcome: Formation of a 2,4-diaryl-6-nitroaniline.

Phase 3: Cyclization (Benzimidazole Formation) [1]

-

Conditions: H₂/Pd-C or Fe/NH₄Cl (Nitro reduction) followed by condensation with an aldehyde or carboxylic acid.[1]

-

Outcome: A fully functionalized benzimidazole core, common in MEK inhibitors (similar to the Cobimetinib scaffold logic).

Figure 2: Sequential chemo-selective functionalization strategy utilizing the reactivity gap between Iodine and Bromine.[1]

Part 5: Quality Control & Analytics[1]

To ensure the integrity of this intermediate for GMP downstream processing, the following specifications are recommended:

| Test | Method | Acceptance Criteria |

| Assay | HPLC (C18, ACN/Water gradient) | > 98.0% Area |

| Regioisomer Content | HPLC/H-NMR | < 0.5% (specifically 4-bromo-2-iodo isomer) |

| Loss on Drying | Gravimetric | < 0.5% w/w |

| Identification | 1H-NMR (DMSO-d6) | Doublet (J~2Hz) at ~8.2 ppm (H3), Doublet at ~8.5 ppm (H5) |

Impurity Profile Note: The most critical impurity is the 4-bromo-2-iodo-6-nitroaniline isomer. This arises if the starting material (4-iodo-2-nitroaniline) contains 2-iodo-4-nitroaniline.[1] Rigorous QC of the starting material is the primary control strategy.[1]

Part 6: Safety & Handling (HSE)[1]

-

Acute Toxicity: Like most nitroanilines, this compound is likely toxic if swallowed or absorbed through the skin (Methemoglobinemia risk).

-

Skin Sensitization: Potential sensitizer.[1][6] Double-gloving (Nitrile) is mandatory.[1]

-

Thermal Stability: Nitro-haloanilines can be energetic.[1] Do not heat dry solids above 100°C. Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.[1]

References

-

Biosynth. (n.d.).[1] 2-Bromo-4-nitroaniline and derivatives: Biological activity and synthesis. Retrieved from

-

BenchChem. (n.d.).[1] Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry. Retrieved from

-

Organic Syntheses. (1943).[1] 2,6-Diiodo-p-nitroaniline Synthesis Protocol. Organic Syntheses, Coll. Vol. 2, p.196.[1] Retrieved from

-

BLD Pharm. (2023).[1][7] Product Monograph: this compound (CAS 873980-29-1).[1][2][8][3][9][10][11] Retrieved from

-

Google Patents. (2018).[1] Preparation Method of Cobimetinib (US20180273506A1).[1] Retrieved from

Sources

- 1. 180624-08-2|4-Bromo-2-iodo-6-nitroaniline|BLD Pharm [bldpharm.com]

- 2. 2090498-07-8|4-Bromo-5-iodo-2-nitroaniline|BLD Pharm [bldpharm.com]

- 3. 59255-95-7|2-Bromo-6-nitroaniline|BLD Pharm [bldpharm.com]

- 4. youtube.com [youtube.com]

- 5. 4-Iodo-2-nitroaniline 97 20691-72-9 [sigmaaldrich.com]

- 6. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DE2555736C2 - Verfahren zur Herstellung von Halogennitrobenzolen - Google Patents [patents.google.com]

- 8. 1817-73-8|2-Bromo-4,6-dinitroaniline|BLD Pharm [bldpharm.com]

- 9. 1823896-86-1|3-Bromo-6-iodo-2-nitroaniline|BLD Pharm [bldpharm.com]

- 10. 713512-18-6|1-Bromo-4-Iodo-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 11. 1312010-01-7,rel-(1R,8S,9r)-Bicyclo[6.1.0]-4-nonen-9-ylmethanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Strategic Sourcing & Technical Profile: 2-Bromo-4-iodo-6-nitroaniline

CAS: 873980-29-1 [1]

Executive Summary

2-Bromo-4-iodo-6-nitroaniline is a high-value halogenated aniline scaffold used primarily in the synthesis of next-generation kinase inhibitors (e.g., MEK, B-Raf) and complex agrochemicals.[1] Its structural uniqueness lies in its orthogonal reactivity : the presence of three distinct functional handles—an amine (directing group), an iodine (high reactivity), and a bromine (moderate reactivity)—allows for precise, sequential functionalization.[1]

This guide provides a technical procurement analysis, detailing the supply landscape, cost drivers, and a self-validating quality assurance protocol designed to prevent supply chain errors common with mixed-halogen intermediates.

Part 1: Technical Specifications & Reactivity Profile

The value of this compound dictates its price.[1] Unlike commodity anilines, this molecule is engineered for sequential cross-coupling .[1] The iodine atom at the C4 position undergoes oxidative addition with Palladium catalysts significantly faster than the bromine at C2.[1] This allows researchers to install one functional group at C4, purify, and subsequently functionalize C2 without protecting groups.[1]

Chemical Identity

| Feature | Specification |

| IUPAC Name | This compound |

| CAS Number | 873980-29-1 |

| Molecular Formula | C₆H₄BrIN₂O₂ |

| Molecular Weight | 342.92 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; Insoluble in Water |

| Key Impurities | 2,4-Dibromo-6-nitroaniline (Scrambling byproduct), 4-Iodo-2-nitroaniline (Incomplete bromination) |

Mechanism of Action: Orthogonal Selectivity

The following diagram illustrates the synthetic logic that drives the demand for this specific intermediate.

Figure 1: The orthogonal reactivity map demonstrates why this specific halogen pattern is critical for controlled synthesis of complex heterocycles.[1]

Part 2: Procurement Landscape & Pricing Analysis[1]

The market for this compound is bifurcated into Catalog Suppliers (high price, immediate dispatch) and Custom Synthesis Houses (lower price, lead time required).[1]

Cost Drivers[1]

-

Regioselectivity Challenges: Synthesizing this compound requires preventing "halogen dance" or over-halogenation (e.g., forming the 2,4-dibromo analog).[1]

-

Purification: Separation from the 2,4-dibromo impurity often requires column chromatography rather than simple recrystallization, increasing labor costs.[1]

Market Pricing Tiers (Estimated Q1 2026)

Prices are representative averages derived from global spot markets.[1]

| Quantity | Supplier Type | Price Range (USD) | Lead Time | Recommended Use |

| 1g - 5g | Catalog (US/EU) | $180 - $350 / g | 1-3 Days | MedChem HTS, Piloting |

| 25g - 100g | Catalog (Asia) | $80 - $150 / g | 2-3 Weeks | Process Optimization |

| 1kg+ | Custom Synthesis | $1,500 - $3,000 / kg | 8-12 Weeks | GMP/GLP Scale-up |

Key Supplier Categories

-

Tier 1 (High Reliability/Speed): Sigma-Aldrich, Combi-Blocks, Biosynth.[1] (Best for <10g).[1]

-

Tier 2 (Bulk/Custom): BLD Pharm, Chem-Impex, specialized Indian manufacturers (e.g., listings via H. Ramesh Kumar or similar aggregators for bulk nitroanilines).[1]

Part 3: Quality Assurance & Self-Validating Protocols

As a scientist, you cannot rely solely on the Certificate of Analysis (CoA) for mixed-halogen compounds.[1] The similarity in polarity between the bromo-iodo and dibromo analogs makes TLC unreliable.[1]

The "Self-Validating" QC Protocol

Use this workflow to verify identity and purity upon receipt.[1]

1. 1H-NMR Validation (Diagnostic Signals)

The molecule has two aromatic protons in a meta relationship.[1]

-

Protocol: Dissolve ~5mg in DMSO-d6.

-

Expected Signals:

-

δ ~8.0 - 8.4 ppm (2H): Look for two distinct doublets (d) with a meta-coupling constant (J ≈ 2.0–2.5 Hz).

-

Differentiation: If you see a singlet or para-coupling (J ≈ 8 Hz), the regiochemistry is wrong (e.g., 4-bromo-5-iodo isomer).[1]

-

Impurity Check: Look for small satellite peaks near the main aromatic signals, indicating the presence of 2,4-dibromo-6-nitroaniline (contaminant).[1]

-

2. LC-MS Isotope Pattern Analysis (The "Fingerprint")

Mass spectrometry provides the most definitive confirmation of the Br/I ratio.[1]

-

Protocol: ESI+ or APCI mode.[1]

-

Target Mass: [M+H]⁺ ≈ 343/345.

-

The Pattern:

-

Bromine (⁷⁹Br/⁸¹Br): Creates a 1:1 doublet separated by 2 amu.

-

Iodine (¹²⁷I): Monoisotopic.[1]

-

Result: You must observe a 1:1 doublet pattern at m/z 343 and 345.

-

Red Flag: If you see a 1:2:1 triplet pattern, you have the dibromo impurity.[1] If you see a single peak, you have the di-iodo impurity.[1]

-

QC Decision Matrix

Figure 2: Quality Control Decision Tree ensuring exclusion of common scrambling impurities.

Part 4: Synthetic Context (The "Why" of the Price)

Understanding the synthesis helps in negotiating bulk pricing.[1] The compound is typically synthesized via electrophilic iodination of 2-bromo-6-nitroaniline .[1]

-

Starting Material: 2-Bromo-6-nitroaniline (cheaper, available).[1]

-

Reagent: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).[1]

-

Challenge: The amino group activates the ring.[1][2] Without careful temperature control, over-iodination occurs.[1]

-

Implication: When ordering bulk (>100g), ask the supplier for their HPLC purity method . If they do not specify a method capable of separating the dibromo analog (which often co-elutes on standard C18 gradients), request a specific gradient run (e.g., Phenyl-Hexyl column) before purchase.[1]

References

-

National Center for Biotechnology Information (NCBI) . (2025).[1] PubChem Compound Summary for CAS 873980-29-1. Retrieved from [Link]

-

Arshad, M. N., et al. (2009).[1][3] Crystal structure of 2-bromo-4-nitroaniline (Structural Analog Analysis). Acta Crystallographica Section E. Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to 2-Bromo-4-iodo-6-nitroaniline: Safety, Handling, and Synthetic Context

This guide provides an in-depth technical overview of 2-Bromo-4-iodo-6-nitroaniline, a halogenated nitroaromatic compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the molecule's characteristics, the rationale behind safety protocols, and its context as a synthetic intermediate.

Given the absence of a publicly available, specific SDS for this compound, this guide synthesizes data from structurally analogous compounds to establish a robust and conservative safety and handling framework. The consistent toxicological profiles of related halo-nitroanilines provide a scientifically sound basis for the precautionary measures detailed herein.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the bedrock of its safe and effective use in a laboratory setting. The identity and key characteristics of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₄BrIN₂O₂ | [1] |

| Molecular Weight | 342.92 g/mol | [1] |

| CAS Number | Not assigned; Isomer 4-Bromo-2-iodo-6-nitroaniline is 180624-08-2 | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1N)Br)[O-])I | N/A |

| Appearance | Expected to be a yellow to orange crystalline solid, based on related compounds. | [2] |

Note: Data for isomers or closely related structures are used to infer properties where direct data is unavailable.

Inferred Hazard Profile and Toxicological Assessment

While specific toxicological data for this compound is not available, a comprehensive hazard assessment can be constructed by examining closely related analogs. Substituted nitroanilines are consistently classified as hazardous substances. The presence of bromine, iodine, and a nitro group on the aniline scaffold suggests significant biological activity.

The following GHS hazard classifications are inferred from compounds like 2-Bromo-4-nitroaniline, 2,6-Dibromo-4-nitroaniline, and other similar structures. It is prudent to handle the target compound as if it possesses all of these potential hazards.

| Hazard Class | Hazard Statement | Rationale / Notes |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | A common classification for substituted nitroanilines. |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Dermal absorption is a significant route of exposure for anilines.[3] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | As a solid, inhalation of dust is a primary concern.[3] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Halogenated aromatics frequently cause skin irritation.[4] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Direct contact with dust can cause significant eye damage.[5][4] |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhaled dust can irritate the respiratory tract.[4][6] |

Expert Insight: The primary toxicological concern with nitroaniline compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. While this is not explicitly listed in the SDS of all analogs, it is a known class effect of nitroaromatic compounds and should be considered a potential hazard.

Laboratory Risk Management and Safe Handling Protocols

A proactive approach to risk management is essential. The following protocols are based on the inferred hazards and are designed to create a self-validating system of safety.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of causality dictates that the most effective safety measures prevent exposure at the source.

-

Primary Engineering Control: All handling of solid this compound must be conducted in a certified chemical fume hood to control dust and potential vapors.[7] The airflow of the hood provides the primary barrier between the researcher and the chemical.

-

Secondary Controls: Use a bench protector or spill tray to contain any spills. Ensure a safety shower and eyewash station are readily accessible.[5]

The selection of PPE is the final barrier of protection and must be chosen to address the specific hazards.

-

Hand Protection: Wear nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is recommended for extended handling. Do not wear latex gloves, as they offer poor chemical resistance. Wash hands thoroughly after handling, even if gloves were worn.[5][8]

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing or dust generation.[8]

-

Body Protection: A lab coat is required. For larger quantities, a chemically resistant apron is advisable. Ensure clothing is buttoned and sleeves are down.[9]

-

Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (P100) is necessary.

Standard Operating Procedure (SOP) Workflow

The following diagram outlines the logical flow for safely handling this compound in a research setting.

Caption: Workflow for Safe Handling of this compound.

Emergency and First Aid Procedures

Rapid and correct response to an exposure is critical. All personnel must be familiar with these procedures before beginning work.

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][8] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |

Accidental Release Response

The logical decision-making process for responding to a spill is outlined below.

Caption: Decision tree for responding to an accidental chemical spill.

Stability, Storage, and Disposal

-

Stability: The compound is expected to be stable under normal laboratory conditions.[5]

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids, which are common incompatibilities for aniline derivatives.[10]

-

Conditions to Avoid: Avoid the formation of dust.[4][7] Keep away from heat and sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[4][7]

-

Disposal: All waste generated from this material must be disposed of as hazardous waste.[11] Collect waste in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[9]

Context in Research and Drug Development

Halogenated and nitrated anilines are valuable building blocks in organic synthesis. While specific applications for this compound are not widely published, its structure suggests utility as a versatile intermediate.

-

Orthogonal Reactivity: The three different substituents (amino, nitro, and two distinct halogens) provide multiple handles for synthetic transformations. The bromine and iodine atoms can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), often with differential reactivity.

-

Dye Synthesis: Many substituted nitroanilines, such as 2,6-dibromo-4-nitroaniline, are key intermediates in the synthesis of azo dyes.[12][13][14]

-

Pharmaceutical Scaffolding: The aniline core is a common motif in medicinal chemistry. The nitro group can be reduced to an amine, providing another point for diversification, while the halogens can be used to modulate electronic properties or as sites for further elaboration of the molecular structure.

The synthesis of related compounds, such as 2-Bromo-4-nitroaniline, often involves the direct bromination of 4-nitroaniline in a solvent like acetic acid.[15] This suggests that this compound could be synthesized via a multi-step halogenation pathway from a simpler aniline precursor.

References

- ChemicalBook. (2025). 2-BROMO-4-METHYL-6-NITROANILINE - Safety Data Sheet.

- TCI Chemicals. (n.d.). 2-Bromo-4-nitroaniline | 13296-94-1.

- PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2509.

- PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline.

- Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice. 4-Nitroaniline.

- Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- PubChem. (n.d.). 4-Bromo-2-iodo-6-nitroaniline.

- CDH Fine Chemical. (n.d.). o-Nitro Aniline CAS No 88-74-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ResearchGate. (n.d.). (PDF) 2-Bromo-4-nitroaniline.

- PubChem. (n.d.). 2-Bromo-4-iodoaniline.

- Royal Society of Chemistry. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.

- New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2,6-Dibromo-4-nitroaniline.

- Chemos GmbH&Co.KG. (2021). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) p-Nitroaniline.

Sources

- 1. 4-Bromo-2-iodo-6-nitroaniline | C6H4BrIN2O2 | CID 10688709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. nj.gov [nj.gov]

- 11. chemos.de [chemos.de]

- 12. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

- 13. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

Halogenated Nitroanilines in Medicinal Chemistry: A Comparative Technical Guide to 2,6-Dibromo-4-nitroaniline and 2-Bromo-4-iodo-6-nitroaniline

[1]

Executive Summary

This technical guide analyzes the structural, synthetic, and reactive divergences between 2,6-dibromo-4-nitroaniline (Compound A) and 2-bromo-4-iodo-6-nitroaniline (Compound B).[1] While both serve as poly-functionalized aromatic scaffolds, they occupy distinct niches in drug discovery:[1]

-

2,6-Dibromo-4-nitroaniline is a symmetric scaffold primarily used in the synthesis of azo dyes and symmetric biaryl systems.[1] Its equivalent halogen atoms pose challenges for mono-selective functionalization.[1]

-

This compound is an asymmetric "privileged scaffold" in medicinal chemistry.[1] The presence of three distinct reactive handles (I, Br, NO₂) allows for highly controlled, sequential orthogonal functionalization, making it a critical intermediate for complex heterocycles like benzimidazoles and BET bromodomain inhibitors.

Structural & Physical Analysis

The fundamental difference lies in symmetry and the position of the nitro group , which dictates the electronic environment and downstream cyclization potential.

| Feature | 2,6-Dibromo-4-nitroaniline (Compound A) | This compound (Compound B)[1] |

| Structure | Symmetric ( | Asymmetric ( |

| Halogen Positions | 2, 6 (Ortho to amine) | 2 (Ortho), 4 (Para) |

| Nitro Position | 4 (Para to amine) | 6 (Ortho to amine) |

| Halogen Reactivity | Equipotent (Br = Br) | Hierarchical (I > Br) |

| Cyclization Potential | Forms quinoxalines (if reduced) | Forms benzimidazoles (via 1,2-diamine) |

| Melting Point | 206–209 °C | ~210–215 °C (varies by purity) |

Structural Logic Diagram

The following diagram illustrates the connectivity and reactive sites of both compounds.

Caption: Structural comparison highlighting the symmetric bromine placement in A versus the reactive hierarchy (I vs Br) and ortho-nitro placement in B.

Synthesis Protocols

Compound A: 2,6-Dibromo-4-nitroaniline

Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group strongly activates the ortho positions.[1] The para position is blocked by the nitro group, forcing bromination to C2 and C6.

Protocol:

-

Reagents: 4-Nitroaniline (1.0 eq), Bromine (

, 2.1 eq), Acetic Acid (AcOH). -

Procedure: Dissolve 4-nitroaniline in glacial acetic acid. Add bromine dropwise at room temperature.

-

Observation: The solution turns orange/red. A yellow precipitate forms rapidly.[1]

-

Workup: Pour into ice water, filter, and wash with sodium bisulfite (to remove excess

). Recrystallize from ethanol. -

Yield: Typically >90%.

Compound B: this compound

Mechanism: This synthesis is more complex due to the need for asymmetry.[1] It typically involves iodination of a pre-existing bromo-nitro scaffold.[1]

Protocol:

-

Precursor: 2-Bromo-6-nitroaniline (Available via nitration of 2-bromoaniline and chromatographic separation from the 4-nitro isomer).[1]

-

Reagents: Iodine Monochloride (ICl) or

/ -

Step-by-Step:

-

Dissolve 2-bromo-6-nitroaniline in AcOH/MeOH.[1]

-

Add Iodine Monochloride (1.1 eq) slowly at ambient temperature. The amino group activates the para position (C4) for iodination.

-

Note: The nitro group at C6 and bromo at C2 sterically crowd the ring, but the C4 position remains accessible and electronically activated.

-

-

Workup: Quench with aqueous

. Extract with EtOAc.[1][2][3] -

Purification: Silica gel chromatography is often required to remove trace di-iodo or unreacted starting material.[1]

Reactivity & Chemoselectivity: The Core Differentiator[1]

The primary value of Compound B over Compound A is the ability to perform site-selective cross-coupling reactions .[1]

Chemoselectivity Hierarchy

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition follows the bond dissociation energy of the Carbon-Halogen bond:

-

Compound A (Symmetric): Both C-Br bonds are chemically equivalent.[1] Attempting to couple one aryl group results in a statistical mixture of:

-

Compound B (Asymmetric): The C-I bond is significantly weaker and more reactive than the C-Br bond.

-

Reaction 1 (Room Temp): Pd(0) inserts exclusively into the C-I bond.

-

Reaction 2 (Elevated Temp): Pd(0) inserts into the C-Br bond.[1]

-

Experimental Workflow: Sequential Functionalization

The following diagram details the logic flow for synthesizing a tri-substituted scaffold using Compound B.

Caption: Sequential orthogonal coupling strategy utilizing the reactivity gap between C-I and C-Br bonds.

Applications in Drug Discovery[1]

Benzimidazole Synthesis (Compound B)[1]

Compound B is a direct precursor to 4,6-disubstituted benzimidazoles.[1]

-

Reduction: The nitro group at C6 (ortho to amine) is reduced (Fe/NH₄Cl or

/Pd) to yield 2-bromo-4-iodo-1,2-diaminobenzene .[1] -

Cyclization: Condensation with aldehydes or carboxylic acids yields the benzimidazole core.[1]

-

Utility: This scaffold is ubiquitous in kinase inhibitors and anthelmintic agents.[1]

BET Bromodomain Inhibitors

Recent patent literature highlights This compound as a key intermediate in the synthesis of BET inhibitors (e.g., for NUT midline carcinoma).[1] The ability to place specific hydrophobic groups at the 4-position (via the Iodine handle) allows for optimization of binding into the hydrophobic pocket of the BRD4 protein.

Azo Dyes (Compound A)

2,6-Dibromo-4-nitroaniline is primarily used in the dye industry.[1] The electron-withdrawing nitro group and halogens induce a bathochromic shift, making it useful for deep-colored disperse dyes for polyester fibers.[1] It is generally not used for complex scaffold generation in pharma due to its symmetry limitations.[1]

References

-

Arshad, M. N., et al. (2009).[4][5] 2-Bromo-4-nitroaniline.[1][6][7][8][9] Acta Crystallographica Section E. [Link]

-

Pappula, V., & Adimurthy, S. (2016).[8] Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts. RSC Advances. [Link]

-

Google Patents. (2018). WO2018130227A1 - Aromatic ring-containing compound, preparation method therefor, pharmaceutical composition, and use. [1]

-

Rao, M. L. N., et al. (2017). Substrate-driven selective mono- and bis-couplings of ortho-(OTf/I/Br) substituted gem-dibromovinylarenes. Organic Chemistry Frontiers. [Link]

Sources

- 1. 180624-08-2|4-Bromo-2-iodo-6-nitroaniline|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2018130227A1 - Aromatic ring-containing compound, preparation method therefor, pharmaceutical composition, and use - Google Patents [patents.google.com]

- 4. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DE2555736C2 - Verfahren zur Herstellung von Halogennitrobenzolen - Google Patents [patents.google.com]

- 7. DE2555736C2 - Verfahren zur Herstellung von Halogennitrobenzolen - Google Patents [patents.google.com]

- 8. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Precision Synthesis of Benzimidazole-Based BET Bromodomain Inhibitors

Primary Precursor: 2-Bromo-4-iodo-6-nitroaniline CAS: 873980-29-1 Target Class: BRD4/BET Family Epigenetic Modulators[1][2]

Part 1: Strategic Overview & Rationale

The "Linchpin" Strategy in Medicinal Chemistry

The synthesis of high-affinity BET bromodomain inhibitors (such as analogs of ABBV-075 or benzimidazole-based probes) requires a scaffold that allows for late-stage diversification .[1][2] The compound This compound is a premier "linchpin" intermediate because it possesses three distinct reactive handles with orthogonal chemical behaviors:

-

Nitro Group (

): Serves as a masked amine.[1][2] Upon reduction, it generates a 1,2-diamine motif essential for constructing the benzimidazole core , a privileged scaffold that mimics the acetyl-lysine recognition motif required for BET binding.[1][2] -

Iodo Group (

): The most reactive halogen.[1][2] It allows for highly selective Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira) at room temperature or mild heating, without disturbing the bromo-substituent.[1][2] -

Bromo Group (

): Less reactive than iodine.[1][2] It remains intact during the initial coupling at the iodo-position, allowing for a second, distinct functionalization step later in the synthesis (e.g., to install solubility-enhancing tails).[2]

Mechanism of Action

BET inhibitors function by competitively binding to the acetyl-lysine binding pocket of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4). The benzimidazole core synthesized from this aniline precursor forms a critical hydrogen bond with the conserved Asparagine (Asn140 in BRD4) residue, displacing the oncogenic protein from chromatin.

Part 2: Reaction Workflow & Logic

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the regioselective control enabled by the starting material.

Caption: Logical workflow for transforming this compound into a functionalized BET inhibitor, utilizing orthogonal halogen reactivity.

Part 3: Detailed Experimental Protocols

Phase 1: Chemoselective Reduction of Nitro Group

Objective: Convert this compound to 3-Bromo-5-iodobenzene-1,2-diamine without dehalogenation.[1][2] Criticality: Standard hydrogenation (Pd/C + H2) often causes dehalogenation (loss of I/Br). Therefore, an Iron-mediated reduction is strictly required.[1][2]

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role |

| This compound | 1.0 | Limiting Reagent |

| Iron Powder (Fe) | 5.0 | Reductant (Must be fine mesh) |

| Ammonium Chloride (NH | 15.0 | Electrolyte/Proton Source |

| Ethanol / THF / Water | 2:2:1 | Solvent System |

Protocol Steps

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (9.0 g, 26.2 mmol) in a mixture of Ethanol (120 mL) and THF (120 mL).

-

Activation: Add a solution of Ammonium Chloride (21.1 g) dissolved in Water (60 mL).

-

Reduction: Add Iron powder (7.35 g, 131 mmol) in a single portion.

-

Reaction: Heat the mixture to 90°C with vigorous mechanical stirring.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The yellow starting material spot (

) should disappear, replaced by a lower

-

-

Workup:

-

Cool to room temperature.

-

Filter the suspension through a Celite pad to remove iron oxide sludge. Wash the pad with EtOAc (3 x 50 mL).

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and EtOAc. Dry the organic layer over Na

SO

-

-

Purification: Flash column chromatography (0-50% EtOAc in Hexanes) yields the diamine product (3-Bromo-5-iodobenzene-1,2-diamine) as an off-white solid.[1][2]

Phase 2: Construction of the Benzimidazole Scaffold

Objective: Cyclize the diamine with an aldehyde (e.g., 3,5-dimethylisoxazole-4-carbaldehyde) to form the BET-binding pharmacophore.[1][2]

Protocol Steps

-

Condensation: Dissolve the diamine (1.0 equiv) and the appropriate aldehyde (1.1 equiv) in DMF or DMSO.

-

Oxidative Cyclization: Add Na

S -

Reaction: Stir at 100°C for 12 hours.

-

Isolation: Pour into ice water. The benzimidazole product usually precipitates. Filter and wash with water.

-

Note: The resulting scaffold now contains the 4-iodo and 6-bromo handles (numbering relative to the benzimidazole fused system) ready for coupling.[1]

-

Phase 3: Regioselective Suzuki Coupling (The "Iodo-First" Rule)

Objective: Selectively functionalize the Iodo-position while preserving the Bromo-position for later steps.[1][2]

Materials

| Component | Specification |

| Catalyst | Pd(dppf)Cl |

| Base | Na |

| Solvent | 1,4-Dioxane |

| Boronic Acid | Aryl-B(OH) |

Protocol Steps

-

Degassing: Charge the reaction vessel with the Benzimidazole scaffold (1.0 equiv), Boronic Acid (1.1 equiv), and Base. Evacuate and backfill with Nitrogen (3 cycles).

-

Catalyst Addition: Add Pd(dppf)Cl

under Nitrogen flow. -

Temperature Control: Heat to 60–80°C .

-

Monitoring: LC-MS should show consumption of the starting material (

) and formation of the mono-coupled product ( -

Workup: Standard aqueous extraction and silica purification.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical benchmarks must be met.

NMR Validation (Proton Shift)

-

Starting Material (Aniline): Look for distinct aromatic protons split by halides and the broad

peak.[1] -

Intermediate (Diamine): Disappearance of the

chemical shift associated with the nitro-aniline and appearance of a new broad singlet for the reduced amine.[1][2] The aromatic proton signals will shift upfield due to the increased electron density from the two amino groups. -

Regioselectivity Check: In Phase 3, 2D-NMR (HMBC) is recommended to confirm coupling occurred at the Iodo position. The carbon attached to the Iodine (typically

ppm) will shift significantly upon coupling.[1][2]

LC-MS Purity Criteria

-

Purity: >95% (UV 254 nm).

-

Identity: Mass error < 5 ppm (High-Res MS).

-

Halogen Pattern: The intermediate scaffold must show the characteristic isotopic pattern of Bromine (

~1:1 ratio). Loss of this pattern indicates dehalogenation.

References

-

Patent: "Aromatic ring-containing compound, preparation method therefor, pharmaceutical composition, and use." WO2018130227A1. (2018). Describes the specific reduction of this compound to the diamine for BET inhibitor synthesis.

- Methodology: "Chemoselective Reduction of Nitroarenes in the Presence of Halogens." Journal of Organic Chemistry. (General reference for Fe/NH4Cl reduction selectivity).

- Scaffold Chemistry: "Design and Synthesis of Benzimidazole-Containing BET Bromodomain Inhibitors." Journal of Medicinal Chemistry. (Context for benzimidazole pharmacophore in BET inhibition).

-

Compound Data: "this compound."[1][2][4][5][6][7][8][9] PubChem Laboratory Chemical Safety Summary (LCSS).

Note: The synthesis described above is an advanced adaptation of the general methodologies found in the cited patent literature, optimized for high-fidelity library generation in a drug discovery context.

Sources

- 1. 860603-83-4|2-Bromo-4-iodo-1-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. 713512-18-6|1-Bromo-4-Iodo-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 180624-08-2|4-Bromo-2-iodo-6-nitroaniline|BLD Pharm [bldpharm.com]

- 5. DE2555736C2 - Verfahren zur Herstellung von Halogennitrobenzolen - Google Patents [patents.google.com]

- 6. DE2555736C2 - Verfahren zur Herstellung von Halogennitrobenzolen - Google Patents [patents.google.com]

- 7. 2-broMo-4-iodo-6-nitro-aniline | CAS#:873980-29-1 | Chemsrc [chemsrc.com]

- 8. 1817-73-8|2-Bromo-4,6-dinitroaniline|BLD Pharm [bldpharm.com]

- 9. ocheminc.com [ocheminc.com]

Application Note: Chemoselective Reduction of 2-Bromo-4-iodo-6-nitroaniline

Executive Summary

This Application Note details a robust, scalable protocol for the chemoselective reduction of 2-Bromo-4-iodo-6-nitroaniline to 3-bromo-5-iodobenzene-1,2-diamine .

The synthesis of poly-halogenated phenylenediamines presents a specific chemoselective challenge: the reduction of the nitro group must occur without compromising the labile Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds. Standard catalytic hydrogenation methods (e.g., Pd/C, H2) are unsuitable due to the high risk of hydrodehalogenation (loss of Iodine/Bromine).

This guide recommends an Iron-mediated reduction (Bechamp reduction variant) using Iron powder and Ammonium Chloride (

Key Chemical Transformation

-

Substrate: this compound (MW: 342.92 g/mol )

-

Reagent: Iron Powder (

), Ammonium Chloride ( -

Solvent System: Ethanol / Water (

)[1] -

Product: 3-bromo-5-iodobenzene-1,2-diamine (MW: 312.94 g/mol )

Mechanistic Insight & Method Selection

The Challenge: Halogen Retention

The bond dissociation energy (BDE) of C-I (approx. 57 kcal/mol) and C-Br (approx. 68 kcal/mol) is significantly lower than that of C-Cl or C-F. Under standard hydrogenation conditions, the metal catalyst (Pd, Pt) facilitates oxidative addition into the C-X bond, leading to dehalogenated byproducts (e.g., 4-iodo-1,2-diaminobenzene or 1,2-diaminobenzene).

The Solution: Single Electron Transfer (SET)

The

-

Activation:

acts as a mild electrolyte and proton source, etching the iron oxide layer to expose reactive -

Reduction: The nitro group accepts electrons from Fe, passing through nitroso (

) and hydroxylamine ( -

Selectivity: The redox potential of

is sufficient to reduce the nitro group but insufficient to cleave the aryl-halide bonds under near-neutral/mildly acidic conditions.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Equipment:

-

3-Neck Round Bottom Flask (equipped with reflux condenser and internal thermometer)

-

Mechanical Stirrer (Magnetic stirring often fails due to heavy iron sludge)

-

Heating Mantle

-

Stoichiometry Table

| Component | Role | Equivalents (eq) | Notes |

| Substrate | Reactant | 1.0 | Limiting Reagent |

| Iron Powder | Reductant | 4.0 - 5.0 | Excess ensures rapid kinetics |

| NH4Cl | Electrolyte | 0.5 - 1.0 | Catalytic amount is often sufficient, but stoichiometric ensures buffering |

| Ethanol/Water | Solvent | 3:1 v/v | Ratio critical for solubility of both organic substrate and inorganic salts |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Charge the 3-neck flask with This compound (1.0 eq) and Ethanol (approx. 10 mL per gram of substrate).

-

Begin stirring and add Water (approx. 3.3 mL per gram of substrate) to create a suspension.

-

Add Ammonium Chloride (1.0 eq) to the mixture.

-

Heat the mixture to 60°C. Ensure the substrate is partially dissolved or well-dispersed.

Phase 2: Reduction[4]

-

Add Iron Powder (5.0 eq) portion-wise over 15 minutes.

-

Note: The reaction is exothermic.[1] Monitor internal temperature; do not exceed 80°C to prevent thermal decomposition or iodine liberation.

-

-

Increase temperature to Reflux (approx. 75-78°C) .

-

Maintain vigorous stirring for 1 to 3 hours .

-

Monitoring: Check progress via TLC (System: 30% EtOAc in Hexanes) or LCMS. The starting material (bright yellow/orange) should disappear, replaced by a less intense, often darkening amine product spot.

-

Phase 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad copiously with Ethyl Acetate or Ethanol to recover adsorbed product.

-

Caution: Dry iron waste can be pyrophoric. Keep the filter cake wet with water before disposal.

-

-

Concentration: Evaporate the filtrate under reduced pressure to remove the bulk of Ethanol.

-

Extraction: Dilute the residue with Water and extract 3x with Ethyl Acetate .[1]

-

Wash: Wash combined organic layers with Brine .[1]

-

Dry: Dry over anhydrous

, filter, and concentrate in vacuo.

Phase 4: Purification

-

The crude product is typically a brown/tan solid.

-

Recrystallization: Ethanol/Water or Toluene are common solvents.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Phenylenediamines are prone to oxidation (turning purple/black) upon air exposure.

Process Workflow Diagram

Caption: Operational workflow for the chemoselective reduction of this compound.

Analytical Controls & Troubleshooting

Expected Analytical Data

-

1H NMR (DMSO-d6):

-

Starting Material: Two aromatic protons (meta to each other) and broad NH2 signals.

-

Product: The aromatic region will show an upfield shift due to the conversion of the electron-withdrawing

to the electron-donating -

Key Feature: Appearance of a new broad singlet (

) around 4.5 - 5.5 ppm. The integration should account for 4 protons total (two

-

-

LCMS:

-

Observe mass shift:

(Br isotope pattern). -

Check for

(Mass ~186) to rule out deiodination.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Stirring inefficiency (Fe settling) | Use mechanical stirring; increase agitation speed. |

| Incomplete Conversion | Iron surface passivation | Add 2-3 drops of conc. HCl to reactivate iron.[3] |

| Deiodination Observed | Reaction temperature too high | Strictly limit temp to <80°C. Do not use refluxing water/acetic acid systems. |

| Product Oxidation | Air sensitivity of diamine | Perform workup rapidly; store product under Argon. |

Safety & Waste Disposal

-

Iodine Compounds: Organoiodides can be light and heat sensitive. Avoid prolonged exposure to light.

-

Iron Waste: The filter cake containing iron residues can be pyrophoric when drying. Do not dispose of dry iron dust in trash. Keep wet and dispose of in a dedicated heavy metal waste container.

-

Nitroanilines: Potentially toxic and mutagenic.[5] Handle with full PPE (gloves, goggles, fume hood).

References

-

Reduction of Nitroarenes using Fe/NH4Cl

-

General Protocol for Halogenated Nitroaniline Reduction

- Source: Organic Chemistry Portal, "Reduction of Nitro Compounds".

- Relevance: Compendium of reduction methods highlighting the tolerance of Fe and Sn methods for halogens.

-

Link:

-

Synthesis of Halogenated Phenylenediamines (Patent Literature)

- Source: Google P

- Relevance: Describes industrial approaches to brominated phenylenediamines, validating the stability of the core structure.

-

Link:

Sources

- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Application Note: Chemoselective Reduction of 2-Bromo-4-iodo-6-nitroaniline

[1]

Executive Summary & Scientific Rationale

The reduction of 2-Bromo-4-iodo-6-nitroaniline to its corresponding diamine, 3-Bromo-5-iodobenzene-1,2-diamine (also referred to as 2-Bromo-4-iodo-6-aminoaniline), represents a critical transformation in the synthesis of polysubstituted benzimidazoles and kinase inhibitors.

The Chemoselectivity Challenge

The primary challenge in this transformation is the preservation of the carbon-halogen bonds, particularly the Carbon-Iodine (C-I) bond.

-

Catalytic Hydrogenation (H₂/Pd-C): While efficient for nitro reduction, this method frequently results in hydrodehalogenation (replacement of I/Br with H), destroying the scaffold's functionality for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

-

Acidic Metal Reductions (Sn/HCl or Fe/HCl): Strong acidic conditions can lead to chlorination side-products or hydrolysis of sensitive functional groups.[1] Furthermore, the workup often generates difficult emulsions.

The Solution: Fe/NH₄Cl System

The Iron-Ammonium Chloride (Fe/NH₄Cl) system offers a mild, neutral-to-slightly-acidic environment (pH ~5-6) that operates via surface-mediated electron transfer. This method is the industry standard for chemoselective nitro reduction in the presence of sensitive halogens.

Key Advantages:

-

Halogen Retention: >99% retention of Iodine and Bromine atoms.[1]

-

Operational Safety: Avoids high-pressure hydrogen gas.

-

Scalability: The reaction is robust and easily scaled from milligram to kilogram quantities.

Reaction Mechanism

The reduction follows the Haber Mechanism , occurring at the solid-liquid interface of the activated iron surface. Ammonium chloride acts as an electrolyte to facilitate electron transfer and as a proton source, preventing the formation of azo-linkages (which occur under basic conditions).

Mechanistic Pathway[2][3][4][5][6]

-

Adsorption: The nitroarene adsorbs onto the Fe surface.[1]

-

Stepwise Reduction:

- (Nitroso intermediate)

- (Hydroxylamine intermediate)

- (Amine product)

-

Desorption: The diamine product desorbs into the solvent.

Figure 1: Stepwise electron transfer mechanism on the Iron surface mediated by Ammonium Chloride.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Stoichiometry | Notes |

| This compound | Substrate | 1.0 equiv | Limiting reagent. |

| Iron Powder (Fe) | Reductant | 5.0 - 10.0 equiv | Use fine powder (<325 mesh) for best kinetics.[1] |

| Ammonium Chloride (NH₄Cl) | Electrolyte | 5.0 - 10.0 equiv | Saturated aqueous solution preferred. |

| Ethanol (EtOH) | Solvent | - | Co-solvent (miscible with water).[1] |

| Water (H₂O) | Solvent | - | Dissolves NH₄Cl.[1] |

| Ethyl Acetate (EtOAc) | Extraction | - | For workup. |

Step-by-Step Procedure

Step 1: Preparation of Solvent System Prepare a solvent mixture of Ethanol:Water (3:1 v/v) .[1]

-

Why: The substrate is lipophilic (soluble in EtOH), while NH₄Cl is hydrophilic. A mixed system ensures phase contact.[1]

Step 2: Reaction Assembly

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (1.0 eq) in the Ethanol/Water mixture (approx. 0.1 M concentration relative to substrate).[1][2]

-

Add Ammonium Chloride (5.0 eq). Stir for 5 minutes.

-

Add Iron Powder (5.0 eq) in a single portion.

-

Safety Note: Iron powder can be pyrophoric if ultra-fine. Add carefully.

-